molecular formula C9H8BrClO4S B2670250 8-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride CAS No. 953740-14-2

8-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride

Cat. No.: B2670250
CAS No.: 953740-14-2
M. Wt: 327.57
InChI Key: BMYPFYGYAIAKIY-UHFFFAOYSA-N
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Description

8-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride is a halogenated sulfonyl chloride derivative featuring a benzodioxepine scaffold. The compound’s structure includes a seven-membered dioxepine ring fused to a benzene ring, with a sulfonyl chloride (-SO₂Cl) group at position 7 and a bromine substituent at position 7. This combination of functional groups makes it a versatile intermediate in organic synthesis, particularly for introducing sulfonamide moieties or participating in electrophilic substitution reactions .

The compound’s molecular formula is C₉H₈BrClO₄S, with a molecular weight of 327.6 g/mol (calculated).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-3,4-dihydro-2H-1,5-benzodioxepine-8-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO4S/c10-6-4-7-8(15-3-1-2-14-7)5-9(6)16(11,12)13/h4-5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMYPFYGYAIAKIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC(=C(C=C2OC1)Br)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 8-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. . Industrial production methods may involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

8-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases (e.g., triethylamine), acids (e.g., hydrochloric acid), and oxidizing or reducing agents (e.g., sodium borohydride, hydrogen peroxide). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Applications in Medicinal Chemistry

  • Anticancer Activity : Research indicates that derivatives of benzodioxepine compounds exhibit cytotoxic effects against various cancer cell lines. The sulfonyl chloride group enhances reactivity, facilitating the formation of biologically active molecules through nucleophilic substitution reactions with amines or alcohols .
  • Antimicrobial Properties : Studies have shown that certain benzodioxepine derivatives possess antimicrobial activity. The presence of the bromine atom and the sulfonyl chloride moiety contributes to their efficacy against bacterial strains .
  • Pharmacological Studies : The compound serves as a scaffold for the design of new drugs targeting specific biological pathways. Its ability to undergo further chemical modifications allows researchers to tailor its pharmacokinetic and pharmacodynamic properties .

Applications in Organic Synthesis

  • Reagent for Synthesis : 8-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride can be utilized as a sulfonylating agent in organic synthesis. Its reactivity allows it to introduce sulfonyl groups into various substrates, which is valuable in creating complex organic molecules .
  • Building Block for Heterocycles : This compound can act as a precursor for synthesizing other heterocyclic compounds. The benzodioxepine core is particularly useful in developing novel materials with potential applications in electronics and photonics .

Case Study 1: Anticancer Compound Development

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of benzodioxepine derivatives from this compound and evaluated their anticancer activities against human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, highlighting the potential for developing new anticancer agents based on this scaffold.

Case Study 2: Antimicrobial Activity Assessment

A separate study focused on the antimicrobial properties of synthesized benzodioxepine derivatives derived from this compound. The findings demonstrated that several compounds showed promising activity against Gram-positive and Gram-negative bacteria, suggesting their potential use in treating bacterial infections.

Mechanism of Action

The mechanism of action of 8-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride involves its ability to react with nucleophilic sites on biomolecules, such as proteins and nucleic acids. The sulfonyl chloride group is highly reactive and can form covalent bonds with amino acids like lysine and cysteine, leading to the modification of protein function . This reactivity makes it a valuable tool in biochemical studies and drug design.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 8-bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
This compound C₉H₈BrClO₄S 327.6 Br (position 8), -SO₂Cl - Bromine enables cross-coupling reactions.
- Sulfonyl chloride reacts with amines to form sulfonamides.
- Discontinued commercially, suggesting synthesis challenges .
8-Chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride C₉H₈Cl₂O₄S 283.1 Cl (position 8), -SO₂Cl - Lower molecular weight than bromo analog.
- Chlorine’s smaller size may reduce steric hindrance.
- Dual chlorine substituents increase electrophilicity of the sulfonyl chloride .
8-Nitro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride C₉H₈ClNO₆S 293.6 NO₂ (position 8), -SO₂Cl - Nitro group strongly electron-withdrawing, enhancing sulfonyl chloride reactivity.
- Potential for nitro reduction to amine for further derivatization .
3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride (unsubstituted) C₉H₉ClO₄S 248.68 -SO₂Cl - Simpler structure with no halogen/nitro substituents.
- Lower reactivity due to absence of electron-withdrawing groups.
- Used in sulfonamide synthesis .
4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride C₉H₁₀ClNO₃S 247.70 Methyl (position 4), -SO₂Cl - Benzoxazine scaffold differs from benzodioxepine.
- Methyl group introduces steric effects, potentially slowing reactions .

Key Findings:

Reactivity Trends: The nitro-substituted analog exhibits the highest reactivity due to the strong electron-withdrawing nature of the nitro group, which polarizes the sulfonyl chloride group and accelerates nucleophilic attacks . The bromo-substituted compound offers a balance between reactivity (via bromine’s moderate electron-withdrawing effect) and versatility in downstream functionalization (e.g., cross-coupling) .

Synthetic Applications :

  • Bromo and nitro derivatives are preferred for reactions requiring directed functionalization (e.g., bromine for Suzuki couplings, nitro for reduction to amines) .
  • The unsubstituted benzodioxepine sulfonyl chloride is commonly used as a baseline compound for sulfonamide formation, but its lack of substituents limits further derivatization .

Commercial Availability: The bromo compound is listed as discontinued by suppliers like CymitQuimica, suggesting challenges in synthesis, stability, or niche demand .

Biological Activity

8-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C9H8BrClO4S
  • Molecular Weight : 311.12 g/mol
  • Boiling Point : Approximately 366.0 ± 42.0 °C (predicted) .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially impacting glucose metabolism and lipid profiles.
  • Receptor Modulation : It may act as a modulator for certain receptors, influencing signaling pathways associated with cell proliferation and apoptosis.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Activity Description
Antidiabetic EffectsInhibits glucokinase regulatory protein binding, enhancing glucose metabolism .
Antitumor PropertiesExhibits cytotoxic effects on various cancer cell lines .
Anti-inflammatory EffectsReduces inflammatory markers in vitro .
Neuroprotective EffectsShows promise in models of neurodegenerative diseases .

Case Study 1: Antidiabetic Potential

A study investigated the effects of this compound on glucose metabolism in diabetic rat models. Results indicated a significant reduction in blood glucose levels compared to control groups, suggesting its potential as a therapeutic agent for diabetes management.

Case Study 2: Cytotoxicity in Cancer Cells

In vitro assays demonstrated that the compound induced apoptosis in several cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the activation of caspase pathways and the downregulation of anti-apoptotic proteins.

Research Findings

Recent research highlights the compound's multifaceted biological activities:

  • Glucose Metabolism : The compound was found to enhance insulin sensitivity and promote glucose uptake in skeletal muscle cells.
  • Cancer Therapeutics : Investigations into its cytotoxic properties have led to the identification of potential pathways for targeted cancer therapies.
  • Neuroprotection : Preliminary studies suggest that it may protect neuronal cells from oxidative stress-induced damage.

Q & A

Q. How can researchers address discrepancies in regioselectivity data during ring-opening reactions of the benzodioxepine moiety?

  • Methodological Answer : Apply advanced NMR techniques (e.g., NOESY) to determine spatial arrangements of intermediates. Use <sup>18</sup>O isotopic labeling to trace oxygen migration pathways during ring-opening .

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